molecular formula C23H25N3O6S2 B2929468 3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865182-60-1

3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2929468
CAS No.: 865182-60-1
M. Wt: 503.59
InChI Key: JULFJRRLDOQZNE-BZZOAKBMSA-N
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Description

This product, 3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is a high-purity chemical compound provided for research and development purposes. The molecular structure features a benzamide core substituted with triethoxy groups, linked to a sulfamoyl-dihydrobenzothiazole moiety. This unique architecture suggests potential as a key intermediate in organic synthesis or a candidate for screening in medicinal chemistry and drug discovery programs, particularly in areas such as enzyme inhibition. The presence of the sulfonamide group is often associated with biological activity, making it a compound of interest for developing novel therapeutic agents. The prop-2-yn-1-yl (propargyl) group can serve as a handle for further chemical modification via click chemistry, enhancing its utility in probe development and chemical biology. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own characterization and biological testing to determine the compound's specific properties and applicability to their work.

Properties

IUPAC Name

3,4,5-triethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-5-11-26-17-10-9-16(34(24,28)29)14-20(17)33-23(26)25-22(27)15-12-18(30-6-2)21(32-8-4)19(13-15)31-7-3/h1,9-10,12-14H,6-8,11H2,2-4H3,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULFJRRLDOQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Benzothiazole Core: The benzothiazole core is typically synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a nucleophilic substitution reaction using propargyl bromide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfamoyl group to an amine.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Cyclization: The presence of the prop-2-yn-1-yl group allows for cyclization reactions, potentially forming new heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the sulfamoyl group indicates potential interactions with sulfonamide-binding proteins, while the benzothiazole moiety may facilitate binding to aromatic or hydrophobic pockets in target proteins.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences :
    • Lacks the benzothiazole ring and sulfamoyl group.
    • Features an N,O-bidentate directing group (hydroxy and tertiary amine), enabling metal-catalyzed C–H bond functionalization .
  • Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
  • Applications : Primarily used in coordination chemistry rather than bioactivity.

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Key Differences: Contains a thiadiazole ring instead of benzothiazole. Substituted with dimethylamino-acryloyl and methylphenyl groups, contributing to distinct electronic properties (e.g., IR carbonyl stretches at 1690 and 1638 cm⁻¹) .
  • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, though specific data for this compound are unavailable .

Functional Group Comparisons

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Benzamide + Benzothiazole Sulfamoyl, Propynyl, Triethoxy Enzyme inhibition, Click chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy, Methyl, Tertiary amine Metal coordination
Compound 4g Benzamide + Thiadiazole Dimethylamino-acryloyl, Methylphenyl Antimicrobial agents

Sulfamoyl vs. Methyl/Hydroxy Groups

  • The sulfamoyl group in the target compound enhances solubility in polar solvents compared to methyl or hydroxy substituents, which may improve bioavailability.

Propynyl vs. Acryloyl Groups

  • The propynyl group enables click chemistry (e.g., Huisgen cycloaddition), whereas acryloyl groups in Compound 4g participate in conjugation reactions or polymer chemistry .

Structural and Spectroscopic Characterization

  • Spectroscopy :
    • IR : Expected carbonyl (C=O) stretches near 1680–1700 cm⁻¹, similar to Compound 4g .
    • NMR : The Z-configuration of the benzothiazol-2-ylidene group would produce distinct chemical shifts for adjacent protons .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Triethoxy Group : Enhances solubility and bioavailability.
  • Benzamide Core : A common motif in pharmacologically active compounds.
  • Benzothiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfamoyl Group : Often associated with antibacterial activity.

Molecular Formula

The molecular formula for this compound is C18H24N2O5SC_{18}H_{24}N_2O_5S.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. The presence of the sulfamoyl group may contribute to this effect, as sulfamides are known for their antibacterial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
  • DNA Interaction : There is potential for interaction with DNA or RNA, leading to disruptions in replication or transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the range of 50-100 µg/mL for effective compounds.
  • Anticancer Screening :
    • In vitro studies conducted on human breast cancer cell lines (MCF-7) showed that treatment with benzothiazole derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.

Data Table

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)Outcome
AntimicrobialStaphylococcus aureus50-100Inhibition of growth
AntimicrobialEscherichia coli50-100Inhibition of growth
AnticancerMCF-7 (breast cancer)10Reduced cell viability

Q & A

Q. What are the recommended methodologies for synthesizing derivatives of benzothiazole-2-ylidene benzamide compounds?

A common approach involves refluxing substituted benzaldehydes with precursors like 4-amino-1,2,4-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration. This method ensures efficient imine bond formation and heterocyclic ring closure . For purification, preparative HPLC or recrystallization from methanol is often employed to achieve high purity (>95%) .

Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?

Single-crystal X-ray diffraction is the gold standard. Data refinement is typically performed using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-III (via WinGX) are critical for generating thermal ellipsoid diagrams and validating molecular geometry .

Q. What spectroscopic techniques are used to characterize the compound, and how are contradictions in spectral data resolved?

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonamide NH at δ 11.6 ppm) .
  • HPLC-MS : Confirm molecular weight and purity (e.g., HRMS for exact mass matching) . Discrepancies between calculated and observed data (e.g., unexpected splitting in NMR) may arise from dynamic effects like tautomerism. Re-measuring in different solvents (DMSO vs. CDCl3) or variable-temperature NMR can resolve ambiguities .

Advanced Research Questions

Q. How can synthetic yield be optimized for analogues with bulky substituents (e.g., prop-2-yn-1-yl groups)?

  • Reaction Design : Use statistical models (e.g., Design of Experiments, DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Flow chemistry systems enable precise control over exothermic reactions, improving reproducibility .
  • Byproduct Analysis : LC-MS and TLC monitoring can identify side products (e.g., acetylene dimerization), guiding stoichiometric adjustments .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfamoyl benzothiazole derivatives?

  • Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., PFOR enzyme inhibition via amide anion coordination) .
  • Bioisosteric Replacement : Replace the sulfamoyl group with carboxamide or phosphonate moieties to assess potency changes. Biological assays (e.g., enzyme inhibition kinetics) validate SAR hypotheses .

Q. How should crystallographic data be validated to address potential twinning or disorder in the benzothiazole ring?

  • Validation Tools : Use PLATON (via WinGX) to check for twinning and hydrogen bonding plausibility. SHELXL’s TWIN and BASF commands refine twinned data .
  • Disorder Modeling : Split atomic positions for overlapping groups (e.g., prop-2-yn-1-yl) and apply restraints to anisotropic displacement parameters (ADPs) .

Q. What advanced methods resolve contradictions between computational and experimental spectral data?

  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian09) with experimental data to identify conformational mismatches. Solvent effects must be modeled using IEF-PCM .
  • Dynamic NMR : For fluxional molecules, variable-temperature studies (e.g., −40°C to 80°C) can freeze rotational barriers and clarify splitting patterns .

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